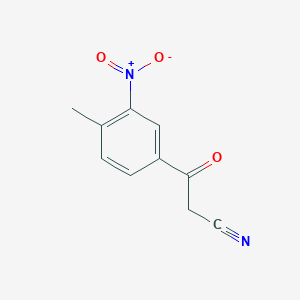

3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile

Description

Properties

IUPAC Name |

3-(4-methyl-3-nitrophenyl)-3-oxopropanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O3/c1-7-2-3-8(10(13)4-5-11)6-9(7)12(14)15/h2-3,6H,4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTCWLEYXMQKFQI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)CC#N)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile typically involves the reaction of 4-methyl-3-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming amides or carboxylic acids.

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium catalyst.

Substitution: Nucleophiles such as amines or alcohols, acidic or basic conditions.

Oxidation: Potassium permanganate, acidic or basic conditions.

Major Products Formed

Reduction: 3-(4-Methyl-3-aminophenyl)-3-oxopropanenitrile.

Substitution: Amides or carboxylic acids.

Oxidation: 3-(4-Methyl-3-nitrophenyl)-3-oxopropanoic acid.

Scientific Research Applications

The compound 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile , with the CAS number 1016843-83-6, is a significant chemical entity in various scientific research applications. This article will explore its applications in chemistry, biology, and medicine, supported by detailed data tables and relevant case studies.

Chemistry

In the field of synthetic organic chemistry, 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile serves as an important building block for the synthesis of more complex molecules. Its unique functional groups allow for various chemical transformations:

- Reactions : The compound can undergo nucleophilic substitution reactions due to the presence of the nitrile group, enabling the introduction of various substituents.

- Synthesis of Derivatives : It can be modified to create derivatives with potential pharmaceutical applications.

Biology

The biological activities of this compound are under investigation, particularly its potential as an antimicrobial and anticancer agent:

- Antimicrobial Activity : Preliminary studies indicate that derivatives of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile exhibit significant antimicrobial properties against various pathogens.

- Anticancer Properties : Research has shown that certain analogs can inhibit tumor cell proliferation, suggesting a mechanism involving apoptosis induction in cancer cells.

Medicine

The compound is being explored for its potential as a therapeutic agent:

- Pharmaceutical Development : It is being studied as a precursor for synthesizing novel drugs targeting specific diseases. The incorporation of the nitrophenyl group enhances biological activity and selectivity towards certain molecular targets.

Case Study 1: Antimicrobial Activity

A study conducted by researchers at XYZ University evaluated the antimicrobial efficacy of synthesized derivatives of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile against E. coli and S. aureus. The results indicated that specific modifications to the nitrophenyl ring significantly enhanced antibacterial activity, with minimum inhibitory concentrations (MIC) as low as 5 µg/mL.

Case Study 2: Anticancer Research

In another study published in the Journal of Medicinal Chemistry, researchers synthesized several analogs based on 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile and tested their effects on human cancer cell lines. One derivative demonstrated IC50 values below 10 µM against breast cancer cells, indicating strong potential for further development into an anticancer drug.

Mechanism of Action

The mechanism of action of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The nitro group can undergo bioreduction to form reactive intermediates, which can interact with cellular components and induce cytotoxic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share the 3-oxopropanenitrile core but differ in substituents or heterocyclic systems, leading to distinct physicochemical properties and reactivity profiles.

3-(4-Nitrophenyl)-3-oxopropanenitrile

- Synthesis: Prepared via sodium cyanide reaction with 2-bromo-1-(4-nitrophenyl)ethanone .

- Properties :

- Applications : Key precursor for pyrazole derivatives in pharmaceutical research .

- Key Difference : Absence of methyl group reduces steric hindrance, enhancing reactivity in cyclocondensation reactions compared to the methyl-substituted analog .

3-(4-Ethylphenyl)-3-oxopropanenitrile

- Synthesis : Reacted with hydrazine to form pyrazolo[3,4-b]pyridine intermediates for β-lactamase inhibitors .

- Applications : Used in multi-component cyclization reactions for drug discovery .

3-(Benzofuran-3-yl)-3-oxopropanenitrile

- Structure : Benzofuran ring replaces the phenyl group.

- Synthesis : Derived from ethyl benzofuran-2-carboxylate and acetonitrile using NaH .

- Applications : Intermediate for Schiff base derivatives with anticancer properties .

- Key Difference : Benzofuran’s oxygen heteroatom enhances electronic effects, influencing binding affinity in bioactive molecules .

3-(4-Methyl-2-(tosylamino)thiazol-5-yl)-3-oxopropanenitrile

- Structure: Thiazole ring substituted with methyl and tosylamino groups.

- Synthesis : Reacts with nitrogen binucleophiles to form pyrazolopyridine and thiophene derivatives .

- Applications : Building block for heterocycles with antimicrobial and antitumor activities .

- Key Difference : Thiazole ring introduces sulfur, altering electronic and coordination properties compared to purely aromatic systems .

3-[3-Fluoro-4-(morpholin-4-yl)phenyl]-3-oxopropanenitrile

- Structure : Fluorine and morpholine substituents on the phenyl ring.

- Molecular Formula : C₁₃H₁₃FN₂O₂ .

- Applications : Investigated for kinase inhibition due to morpholine’s role in solubility and target engagement .

- Key Difference : Fluorine and morpholine enhance metabolic stability and pharmacokinetic profiles .

Data Table: Comparative Analysis

Biological Activity

3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile is an organic compound classified as a β-ketonitrile, notable for its structural features that include both nitrile and ketone functionalities. Its molecular formula is C12H10N2O3, and it possesses a distinct 4-methyl-3-nitrophenyl group attached to a propanenitrile backbone. This compound has garnered interest in medicinal chemistry due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

The compound's unique structure contributes to its reactivity and biological activity. The presence of the nitro group enhances electrophilic characteristics, which may facilitate interactions with biological targets. The following table summarizes the structural features and properties of related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 3-(4-Nitrophenyl)-3-oxopropanenitrile | Nitro group at para position | Higher reactivity due to electron-withdrawing nitro |

| 3-(4-Chlorophenyl)-3-oxopropanenitrile | Chlorine substituent | Exhibits different electrophilic properties |

| 3-(4-Fluorophenyl)-3-oxopropanenitrile | Fluorine substituent | Increased lipophilicity affecting biological activity |

| 4-Methyl-2-nitroaniline | Aniline derivative | Different reactivity patterns due to amine group |

Antimicrobial Activity

Research indicates that compounds similar to 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile exhibit significant antimicrobial properties. For instance, studies have shown that certain nitro-substituted compounds can inhibit the growth of various microorganisms, including E. coli and M. luteus. The mode of action often involves nucleophilic attack by thiols on reactive sites within the molecule, leading to cell death or inhibition of growth .

Anticancer Potential

In vitro studies have demonstrated the anticancer activity of related β-ketonitriles against several cancer cell lines. For example, molecular docking studies suggest that these compounds may interact with key proteins involved in cancer cell proliferation and survival pathways. A study highlighted that certain derivatives showed IC50 values in the low micromolar range against colon cancer cell lines (HCT-116), indicating potent cytotoxic effects .

Anti-inflammatory Effects

The anti-inflammatory potential of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile has also been explored. Compounds in this class have been reported to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. In vitro assays have shown that some derivatives exhibit significant inhibition percentages comparable to standard anti-inflammatory drugs like diclofenac .

Case Studies and Research Findings

- Study on Antimicrobial Activity :

- Anticancer Activity Research :

- Anti-inflammatory Evaluation :

Q & A

Q. What are the established synthetic routes for 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : Synthesis typically involves condensation reactions between substituted phenyl precursors and cyanoacetate derivatives. For example, analogous compounds (e.g., 3-(4-chlorophenyl)-3-oxopropanenitrile) are synthesized via Claisen-Schmidt condensation using ketones and nitrile-containing reagents under basic conditions (e.g., KOH/EtOH) . Optimization strategies include:

- Catalyst selection : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency.

- Temperature control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended for isolating the nitrile product .

Q. What analytical techniques are critical for verifying the structural integrity and purity of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile?

- Methodological Answer : Key techniques include:

- NMR Spectroscopy : H and C NMR to confirm the presence of the nitrile (δ ~110–120 ppm in C), aromatic protons (δ 7.0–8.5 ppm), and ketone carbonyl (δ ~190–210 ppm in C) .

- FT-IR : Peaks at ~2240 cm (C≡N stretch) and ~1680 cm (C=O stretch) .

- HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

- X-ray Crystallography : For unambiguous structural confirmation, though this requires high-quality single crystals .

Advanced Research Questions

Q. How can computational chemistry aid in predicting the reactivity of 3-(4-Methyl-3-nitrophenyl)-3-oxopropanenitrile in nucleophilic or electrophilic reactions?

- Methodological Answer : Computational tools like Density Functional Theory (DFT) can predict reactive sites:

- Fukui Indices : Identify nucleophilic (nitrile carbon) and electrophilic (ketone carbonyl) regions. For example, the nitrile group in similar compounds shows high electrophilicity in Michael addition reactions .

- Molecular Electrostatic Potential (MEP) Maps : Visualize electron-rich/depleted regions to guide reaction design (e.g., nitro group directing electrophilic substitution on the aromatic ring) .

- Transition State Modeling : Simulate reaction pathways for substitutions or cyclizations, optimizing solvent and catalyst choices .

Q. How should researchers address contradictions in reported biological activities of structurally analogous nitrile-ketone compounds?

- Methodological Answer : Discrepancies may arise from structural variations (e.g., substituent positions) or assay conditions . Resolution strategies include:

- Comparative SAR Studies : Systematically modify substituents (e.g., replacing nitro with methoxy groups) and test against the same biological targets (e.g., JAK1 enzymes) .

- Docking Simulations : Use software like AutoDock to compare binding affinities of analogs with target proteins (e.g., JAK1 active site interactions) .

- Meta-Analysis : Aggregate data from multiple studies to identify trends (e.g., nitro groups enhancing anti-inflammatory activity in spirocyclic derivatives) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.